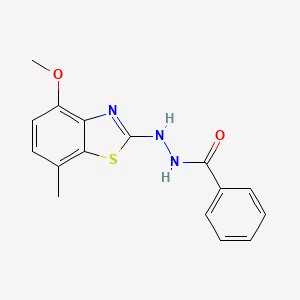

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Description

N'-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole-hydrazide hybrid compound. Its structure features a benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 7, linked to a benzohydrazide moiety via a hydrazone bond. This scaffold is designed to leverage the pharmacological versatility of benzothiazoles (known for antitumor, antimicrobial, and enzyme-inhibitory activities) and the hydrazide/hydrazone functional group (associated with bioactivity modulation via hydrogen bonding and π-π interactions) .

Properties

IUPAC Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-8-9-12(21-2)13-14(10)22-16(17-13)19-18-15(20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZHNNXUWLOTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzohydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxy and methyl substituents may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological activity of benzothiazole-hydrazide derivatives is highly dependent on substituent patterns. Key analogs and their structural distinctions are summarized below:

Key Observations :

- Electron-Donating vs.

- Hydrazide Modifications: Replacing benzohydrazide with phenoxyacetohydrazide (as in ) introduces steric bulk, which may hinder target binding but improve membrane permeability.

Anticancer Activity

- Compound 5a (4-(6-chloro-1H-benzimidazol-2-yl)-N'-(2,4-dichlorobenzylidene)benzohydrazide) demonstrated potent cytotoxicity against human lung adenocarcinoma (IC₅₀: 0.0316 µM), outperforming cisplatin (IC₅₀: 0.045 µM) .

- N'-(4-Hydroxy-3,5-dimethoxybenzylidene)benzohydrazide exhibited 30-fold higher thymidine phosphorylase inhibition than the standard drug 7-deazaxanthin .

Inference for Target Compound : The 4-methoxy and 7-methyl groups may enhance DNA intercalation or enzyme inhibition, but direct cytotoxicity data are needed for validation.

Antimicrobial Activity

- Compounds 6e–6j (substituted benzohydrazides) showed zone of inhibition (ZOI) values of 19–25 mm against E. coli and S. aureus . Electron-withdrawing groups (e.g., -CF₃, -OCF₃) correlated with improved activity due to enhanced target binding .

Inference for Target Compound : The electron-donating methoxy group may reduce antibacterial efficacy compared to halogenated analogs but could improve solubility for systemic delivery.

Biological Activity

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzothiazole moiety linked to a hydrazide functional group. This structural configuration is crucial for its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H16N4O2S |

| Molecular Weight | 344.39 g/mol |

| CAS Number | 851987-80-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant inhibition against a range of bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer efficacy of this compound was evaluated using various cancer cell lines. Notable findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating effective cytotoxicity.

Case Studies

- Study on Antimicrobial Effects : A recent study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced bacterial load in infected mice models, highlighting its potential for therapeutic use in treating bacterial infections .

- Evaluation of Anticancer Properties : Another study focused on the effects of this compound on tumor growth in xenograft models. The results showed a marked reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Q & A

Q. Q1. What are the established synthetic routes for N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Condensation Reactions: A common approach involves refluxing substituted benzothiazole derivatives with benzohydrazide in ethanol or methanol. For example, analogous compounds like N-(pyridin-2-ylmethylene)benzohydrazide were synthesized by reacting 2-pyridinecarboxaldehyde with benzhydrazide under reflux .

- Cyclization Techniques: Phosphorus oxychloride (POCl₃) at 120°C can cyclize intermediates into benzothiazole derivatives .

- Optimization: Yields (46–87%) vary with substituents and reaction time. Adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., NaOH for acylations) can improve efficiency .

Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- FT-IR and NMR: Confirm hydrazide (-NH-NH₂) and benzothiazole (C=N, C-S) functional groups. For example, FT-IR peaks at 1650–1680 cm⁻¹ indicate carbonyl (C=O) stretching .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles, torsion angles, and hydrogen-bonding networks. For benzohydrazide derivatives, data-to-parameter ratios >10 and R-factors <0.05 ensure reliability .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. Q3. How do electronic and steric effects of substituents influence the biological activity of benzothiazole-hydrazide hybrids?

Methodological Answer:

- Antimicrobial Activity: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial potency. For example, N-(4-nitrobenzylidene)-benzohydrazide showed 17 mm inhibition against S. aureus due to increased electrophilicity .

- Anticancer Potential: Quinoline-substituted derivatives exhibit cytotoxicity against A549 lung adenocarcinoma cells via apoptosis induction. Substituents at the benzothiazole 7-position (e.g., -CH₃) improve membrane permeability .

- Computational Modeling: DFT studies correlate HOMO-LUMO gaps with reactivity. Hirshfeld surface analysis identifies intermolecular interactions (e.g., π-π stacking) critical for binding .

Q. Q4. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

- Dose-Response Curves: Standardize assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) to compare potency. For example, discrepancies in fungicidal IZD values (11–15 mm) may arise from fungal strain variability .

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methoxy vs. chloro at the 4-position) to isolate electronic vs. steric effects. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like ACC enzymes .

Q. Q5. How can coordination chemistry principles be applied to design metal complexes of this compound for catalytic or therapeutic use?

Methodological Answer:

- Ligand Design: The hydrazide moiety (-NH-NH-CO-) chelates metals like V(V), forming oxidovanadium complexes with enhanced stability and redox activity .

- Characterization: EPR and UV-Vis spectroscopy confirm metal-ligand charge transfer. For example, vanadyl complexes exhibit d-d transitions at 450–600 nm .

- Applications: Such complexes may mimic insulin-mimetic vanadium compounds, showing potential in diabetes research .

Data Analysis and Experimental Design

Q. Q6. What computational tools are essential for predicting the thermodynamic and electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Gaussian 09 or ORCA software calculates HOMO-LUMO energies, electrostatic potential maps, and Mulliken charges. For example, methoxy groups increase electron density on the benzothiazole ring, enhancing nucleophilic attack susceptibility .

- Molecular Dynamics (MD): GROMACS simulates solvation effects and ligand-protein binding stability .

Q. Q7. How can crystallographic data be leveraged to resolve polymorphism or solvatomorphism issues?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.